molecular formula C22H20I2N2O B5164441 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol CAS No. 5676-85-7

1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol

Cat. No. B5164441
CAS RN: 5676-85-7
M. Wt: 582.2 g/mol
InChI Key: BGTKHNYTCPBHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol, also known as Compound 11, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenoceptor antagonist and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 involves its ability to block the beta-adrenoceptor signaling pathway. This pathway is involved in the regulation of cell growth and proliferation, and its dysregulation has been linked to the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 in lab experiments is its specificity for the beta-adrenoceptor signaling pathway. This allows for targeted inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11. One area of interest is in the development of more efficient synthesis methods, which could increase the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer effects of 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11. Finally, there is potential for the development of new therapeutic agents based on the structure of 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11, which could have even greater efficacy and specificity for cancer treatment.

Synthesis Methods

The synthesis of 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 involves several steps, including the reaction of 3,6-diiodo-9H-carbazole with benzylamine, followed by the reaction of the resulting intermediate with 2-propanol. The final product is obtained through purification and isolation.

Scientific Research Applications

1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol 11 can inhibit the growth of cancer cells by blocking the beta-adrenoceptor signaling pathway.

properties

IUPAC Name

1-(benzylamino)-3-(3,6-diiodocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20I2N2O/c23-16-6-8-21-19(10-16)20-11-17(24)7-9-22(20)26(21)14-18(27)13-25-12-15-4-2-1-3-5-15/h1-11,18,25,27H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTKHNYTCPBHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386367
Record name ST50338074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5676-85-7
Record name ST50338074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.